![molecular formula C11H20N4O B1481848 6-(2-aminoethoxy)-N-isobutyl-2-methylpyrimidin-4-amine CAS No. 2098034-03-6](/img/structure/B1481848.png)
6-(2-aminoethoxy)-N-isobutyl-2-methylpyrimidin-4-amine
Overview
Description
“2-(2-Aminoethoxy)ethanol” is a colorless to yellowish liquid, with an amine-like odor . It is commonly used as a spacer/linker in the synthesis of bioconjugate materials for applications such as drug delivery and protein labeling .
Synthesis Analysis
A method for synthesizing 2-(2-aminoethoxy)ethanol includes the steps of producing 2-(2-phthalimidoethoxy)ethanol by reacting 5-tosyloxy-3-oxapentanol with potassium phthalate and converting the 2-(2-phthalimidoethoxy)ethanol to the 2-(2-aminoethoxy)ethanol by reacting the 2-(2-phthalimidoethoxy)ethanol with hydrazine monohydrate .
Molecular Structure Analysis
The molecular formula of 2-(2-aminoethoxy)ethanol is C4H11NO2, and its molecular weight is 105.14 .
Chemical Reactions Analysis
Boronic acids are increasingly being seen in approved drugs, and 2-(2-aminoethoxy)ethanol is commonly used as a spacer/linker in the synthesis of bioconjugate materials .
Physical And Chemical Properties Analysis
2-(2-aminoethoxy)ethanol is a colorless to light yellow clear liquid. It has a melting point of -13 °C and a boiling point of 223 °C. It has a specific gravity of 1.06 at 20 °C and is completely miscible with water .
Scientific Research Applications
Synthesis and Fragmentation
A study details the general synthesis of 4-aryloxy-6-methylpyrimidin-2-amines by reacting 2-amino-6-methylpyrimidin-4-yl 4-methylbenzenesulfonate with phenols, which may relate to derivatives similar to the chemical structure . The main fragmentation pathway under positive electrospray ionization is highlighted as the decomposition of the heterocycle (Erkin et al., 2015).
Chemical Reactions and Ring Transformations
Research into the reactions of heterocyclic halogeno compounds with nucleophiles revealed transformations leading to compounds like 4-amino-2-methylpyrimidine, showcasing the chemical reactivity and potential for structural modification of similar compounds (Hertog et al., 2010).
Biological Activity
A study on the synthesis of 4-arylamino-2-(2-acetoxyethyl)amino-6-methylpyrimidines showed that most of the synthesized arylaminopyrimides exhibited pronounced antituberculous effects, indicating potential applications in developing therapeutic agents (Erkin & Krutikov, 2007).
Thiazolo[4,5-d]pyrimidine Derivatives
Another study presented a new method to form thiazolo[4,5-d]pyrimidine derivatives from 4-amino-5-bromo-2-substituted-aminopyrimidines. These derivatives have potential applications in various fields of medicinal chemistry due to their structural characteristics (Bakavoli et al., 2006).
Hydrogen Bonding and Crystal Structure
The investigation of hydrogen bonding in molecules like 2-amino-4-methoxy-6-methylpyrimidine and related compounds provides insights into the molecular interactions that can influence the design of pharmaceuticals and the understanding of chemical reactivity and stability (Glidewell et al., 2003).
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of 6-(2-aminoethoxy)-N-isobutyl-2-methylpyrimidin-4-amine are the sodium-potassium adenosine triphosphatase (ATPase) and the sarcoplasmic calcium ATPase isoform 2 (SERCA-2) . These proteins play crucial roles in maintaining the electrochemical gradients across the cell membranes, which are essential for cellular functions.
Mode of Action
6-(2-aminoethoxy)-N-isobutyl-2-methylpyrimidin-4-amine acts by inhibiting the sodium-potassium ATPase activity and stimulating the sarcoplasmic calcium ATPase isoform 2 reuptake function . This dual action leads to an increase in intracellular sodium and calcium levels, thereby enhancing the contractility and diastolic relaxation of the heart muscles .
Biochemical Pathways
The inhibition of sodium-potassium ATPase leads to an increase in intracellular sodium levels, which reverses the driving force of the sodium/calcium exchanger, inhibiting calcium extrusion and possibly facilitating calcium entry . On the other hand, the stimulation of the sarcoplasmic calcium ATPase isoform 2 enhances the reuptake of calcium into the sarcoplasmic reticulum, thereby increasing the availability of calcium for the next contraction .
Result of Action
The result of the action of 6-(2-aminoethoxy)-N-isobutyl-2-methylpyrimidin-4-amine is an improvement in the contractility and diastolic relaxation of the heart muscles . This leads to enhanced cardiac output and improved symptoms in conditions such as acute heart failure syndromes .
properties
IUPAC Name |
6-(2-aminoethoxy)-2-methyl-N-(2-methylpropyl)pyrimidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N4O/c1-8(2)7-13-10-6-11(16-5-4-12)15-9(3)14-10/h6,8H,4-5,7,12H2,1-3H3,(H,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRATVURWNAVLRN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)OCCN)NCC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2-aminoethoxy)-N-isobutyl-2-methylpyrimidin-4-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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